molecular formula C8H24O4Si4 B14108732 2,4,6,8-Tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

2,4,6,8-Tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No.: B14108732
M. Wt: 296.61 g/mol
InChI Key: KOJCPAMHGPVAEW-UHFFFAOYSA-N
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Description

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is a cyclic organosilicon compound characterized by a ring structure consisting of alternating silicon and oxygen atoms. Each silicon atom in the ring is bonded to two ethyl groups, making it a tetraethyl derivative. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- can be synthesized through the hydrosilylation of vinylsiloxanes with ethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from atmospheric to slightly elevated .

Industrial Production Methods

In industrial settings, the production of cyclotetrasiloxane, 2,4,6,8-tetraethyl- often involves the hydrolysis of dichlorosilanes followed by cyclization. The hydrolysis step produces a mixture of linear and cyclic siloxanes, which are then separated by distillation. The cyclic siloxanes, including cyclotetrasiloxane, 2,4,6,8-tetraethyl-, are isolated and purified through further distillation processes .

Chemical Reactions Analysis

Types of Reactions

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, 2,4,6,8-tetraethyl- involves its ability to form stable bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds in its structure, which provide flexibility and stability. The compound can interact with various molecular targets, including polymers and biological molecules, through hydrosilylation and other reactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
  • Cyclotetrasiloxane, 2,4,6,8-tetravinyl-
  • Cyclopentasiloxane, 2,4,6,8,10-pentaethyl-

Uniqueness

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties compared to its methyl and vinyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C8H24O4Si4

Molecular Weight

296.61 g/mol

IUPAC Name

2,4,6,8-tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C8H24O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h13-16H,5-8H2,1-4H3

InChI Key

KOJCPAMHGPVAEW-UHFFFAOYSA-N

Canonical SMILES

CC[SiH]1O[SiH](O[SiH](O[SiH](O1)CC)CC)CC

Origin of Product

United States

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